molecular formula C14H20N4O2 B11467994 2-[5-Amino-2-(morpholin-4-ylmethyl)-1,3-benzodiazol-1-yl]ethanol

2-[5-Amino-2-(morpholin-4-ylmethyl)-1,3-benzodiazol-1-yl]ethanol

Cat. No.: B11467994
M. Wt: 276.33 g/mol
InChI Key: COSSAINHKAPQOD-UHFFFAOYSA-N
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Description

2-[5-amino-2-(morpholinomethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol is a complex organic compound that features a benzimidazole core, an amino group, and a morpholinomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-2-(morpholinomethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol typically involves a multi-step process. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the morpholinomethyl group through a Mannich reaction. The final step involves the addition of the ethanol group.

    Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Mannich Reaction: The morpholinomethyl group is introduced via a Mannich reaction, where the benzimidazole core reacts with formaldehyde and morpholine.

    Addition of Ethanol Group: The final step involves the nucleophilic addition of ethanol to the benzimidazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-2-(morpholinomethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzimidazole core can be reduced under hydrogenation conditions.

    Substitution: The morpholinomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Reduced forms of the benzimidazole core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-amino-2-(morpholinomethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for developing new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[5-amino-2-(morpholinomethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting or modulating their activity. The morpholinomethyl group can enhance the compound’s solubility and bioavailability, while the amino group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    3-amino-5-morpholinomethyl-2-oxazolidinone: Another compound with a morpholinomethyl group, used in similar applications.

    2-(morpholinomethyl)acrylonitrile: A simpler compound that also features a morpholinomethyl group.

Uniqueness

2-[5-amino-2-(morpholinomethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol is unique due to its combination of a benzimidazole core, an amino group, and a morpholinomethyl substituent. This combination provides a versatile scaffold for various applications, particularly in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

2-[5-amino-2-(morpholin-4-ylmethyl)benzimidazol-1-yl]ethanol

InChI

InChI=1S/C14H20N4O2/c15-11-1-2-13-12(9-11)16-14(18(13)3-6-19)10-17-4-7-20-8-5-17/h1-2,9,19H,3-8,10,15H2

InChI Key

COSSAINHKAPQOD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NC3=C(N2CCO)C=CC(=C3)N

Origin of Product

United States

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